molecular formula C16H27Cl2N3OSi B13884579 Tert-butyl-[[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methoxy]-dimethylsilane

Tert-butyl-[[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methoxy]-dimethylsilane

Cat. No.: B13884579
M. Wt: 376.4 g/mol
InChI Key: OLUXLXXLVQYIKI-UHFFFAOYSA-N
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Description

Tert-butyl-[[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methoxy]-dimethylsilane is a silyl ether derivative featuring a piperidine core substituted with a 3,6-dichloropyridazine moiety. The tert-butyldimethylsilyl (TBS) group serves as a protective group for hydroxyl functionalities, enhancing stability during synthetic processes. This compound’s structural complexity arises from the electron-withdrawing dichloropyridazine ring, which may influence reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C16H27Cl2N3OSi

Molecular Weight

376.4 g/mol

IUPAC Name

tert-butyl-[[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methoxy]-dimethylsilane

InChI

InChI=1S/C16H27Cl2N3OSi/c1-16(2,3)23(4,5)22-11-12-6-8-21(9-7-12)13-10-14(17)19-20-15(13)18/h10,12H,6-9,11H2,1-5H3

InChI Key

OLUXLXXLVQYIKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCN(CC1)C2=CC(=NN=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-[[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methoxy]-dimethylsilane typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-[[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methoxy]-dimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

Tert-butyl-[[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methoxy]-dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl-[[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methoxy]-dimethylsilane involves its interaction with specific molecular targets. The dichloropyridazinyl moiety is known to interact with enzymes and receptors, modulating their activity. The piperidinyl group enhances the compound’s binding affinity, while the methoxy-dimethylsilane bridge provides stability and lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related silyl ethers and piperidine derivatives (Table 1):

Compound Name Key Substituents Molecular Weight Synthesis Yield Key Properties/Applications Reference
Tert-butyl-[[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methoxy]-dimethylsilane 3,6-Dichloropyridazine, Piperidine Not reported Not reported Potential receptor antagonist -
tert-Butyl((2E,4E)-2,4-hexadienyloxy)diphenylsilane Hexadienyl, Diphenylsilane Not reported 92% High yield, unsaturated backbone
tert-Butyl((4-methyl-2-cyclohexenyl)methoxy)diphenylsilane Cyclohexenyl, Diphenylsilane Not reported 61% Moderate yield, cyclic substituent
tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane Iodophenyl 348.29 Not reported Drug impurity standard, high steric bulk
tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate Tosyloxy, Piperidine 395.47 (C18H27NO5S) Not reported Sulfonate leaving group for further derivatization

Key Observations:

  • Substituent Impact: The dichloropyridazine group in the target compound contrasts with iodophenyl (), dihydrobenzofuran (), or tosyloxy () groups in analogs.
  • Synthetic Yields : Analogs with unsaturated backbones (e.g., hexadienyl in ) achieve higher yields (92%) than cyclic derivatives (61%), suggesting steric or electronic challenges in cyclohexenyl syntheses .
  • Molecular Weight & Solubility : The iodophenyl analog (MW 348.29) is heavier than simpler silyl ethers (e.g., tert-butyl(methoxy)dimethylsilane, ), which may reduce solubility. The target compound’s dichloropyridazine likely further decreases lipophilicity .

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